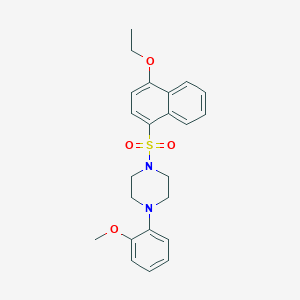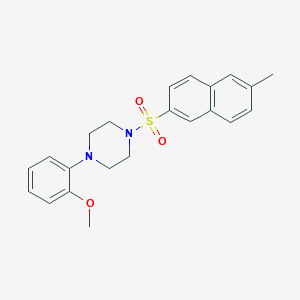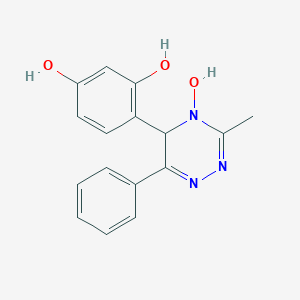
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with phenyl and dihydroxyphenyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dihydroxybenzaldehyde and phenylhydrazine in the presence of a suitable catalyst can yield the desired triazine derivative. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Alkylated or halogenated triazine derivatives.
Scientific Research Applications
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share a similar triazine ring structure and exhibit comparable biological activities.
Thiazole derivatives: Thiazoles also possess a heterocyclic ring structure and are known for their diverse biological activities.
Uniqueness
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol is unique due to the presence of both phenyl and dihydroxyphenyl groups attached to the triazine ring. This structural feature enhances its chemical reactivity and potential for diverse biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31g/mol |
IUPAC Name |
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C16H15N3O3/c1-10-17-18-15(11-5-3-2-4-6-11)16(19(10)22)13-8-7-12(20)9-14(13)21/h2-9,16,20-22H,1H3 |
InChI Key |
MOLAUNODIAKMBF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C(N1O)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(C(N1O)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



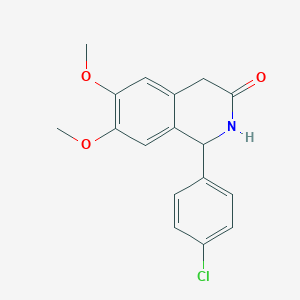
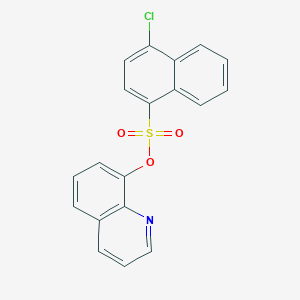
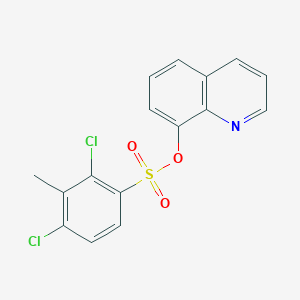
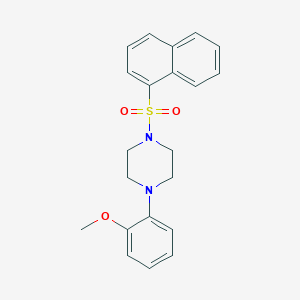
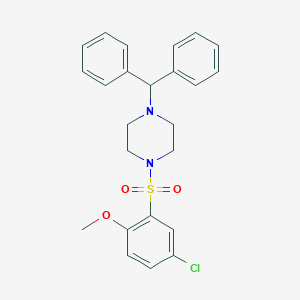
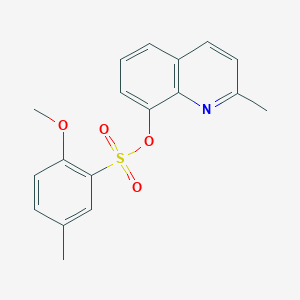
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)
![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
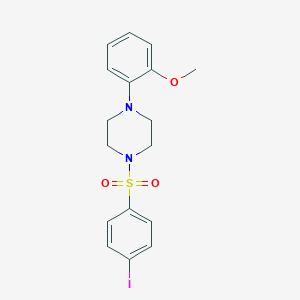
![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)
